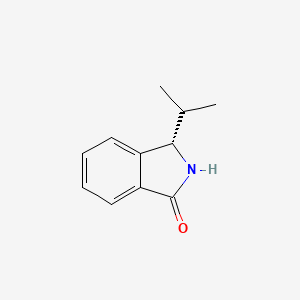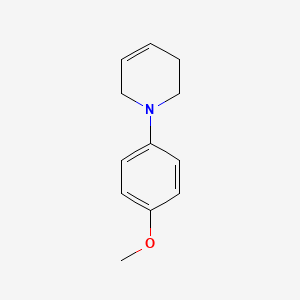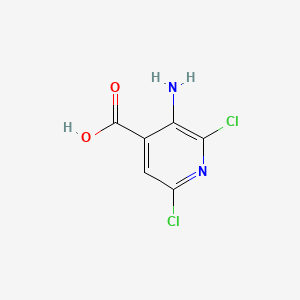
Acide (2-(diméthylamino)pyridin-4-yl)boronique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Dimethylamino)pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring substituted with a dimethylamino group
Applications De Recherche Scientifique
(2-(Dimethylamino)pyridin-4-yl)boronic acid has numerous applications in scientific research:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules and as a tool in chemical biology.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
Target of Action
The primary target of (2-(Dimethylamino)pyridin-4-yl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group in the compound transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups for transmetalation .
Pharmacokinetics
It’s worth noting that the compound is used in the sm cross-coupling reaction, which is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good stability and bioavailability in these conditions.
Result of Action
The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is crucial in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of (2-(Dimethylamino)pyridin-4-yl)boronic acid is influenced by the reaction conditions of the SM cross-coupling reaction . These conditions are typically mild and tolerant of various functional groups . The compound is also relatively stable, readily prepared, and generally environmentally benign , suggesting that it may have good efficacy and stability in a variety of environments.
Analyse Biochimique
Biochemical Properties
In biochemical reactions, (2-(Dimethylamino)pyridin-4-yl)boronic acid plays a crucial role in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound interacts with palladium, a metal catalyst, in a process called transmetalation, where it is transferred from boron to palladium .
Cellular Effects
The cellular effects of (2-(Dimethylamino)pyridin-4-yl)boronic acid are primarily observed through its role in the Suzuki–Miyaura cross-coupling reaction This reaction is widely applied in carbon–carbon bond-forming reactions, which are fundamental to many cellular processes
Molecular Mechanism
The molecular mechanism of (2-(Dimethylamino)pyridin-4-yl)boronic acid involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of (2-(Dimethylamino)pyridin-4-yl)boronic acid in laboratory settings are not well documented. Its stability and degradation over time can be inferred from its use in Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group tolerant reaction conditions .
Metabolic Pathways
The metabolic pathways involving (2-(Dimethylamino)pyridin-4-yl)boronic acid are not well documented. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with enzymes or cofactors involved in carbon–carbon bond formation .
Transport and Distribution
The transport and distribution of (2-(Dimethylamino)pyridin-4-yl)boronic acid within cells and tissues are not well understood. Its role in the Suzuki–Miyaura cross-coupling reaction suggests that it may interact with transporters or binding proteins involved in metal catalysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethylamino)pyridin-4-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-(Dimethylamino)pyridine.
Borylation: The key step involves the introduction of the boronic acid group. This can be achieved through a palladium-catalyzed borylation reaction. The reaction conditions often include
Industrial Production Methods
Industrial production of (2-(Dimethylamino)pyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Dimethylamino)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), solvent (e.g., dimethylformamide), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds or other substituted aromatic compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted pyridine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Dimethylamino)phenylboronic acid: Similar structure with a phenyl ring instead of a pyridine ring.
2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester: Similar structure with a pyrimidine ring and a pinacol ester group.
2-Aminopyridine-4-boronic acid pinacol ester: Similar structure with an amino group instead of a dimethylamino group.
Uniqueness
(2-(Dimethylamino)pyridin-4-yl)boronic acid is unique due to the presence of both a dimethylamino group and a boronic acid group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
[2-(dimethylamino)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2/c1-10(2)7-5-6(8(11)12)3-4-9-7/h3-5,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJBHXVBUABNEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)](/img/new.no-structure.jpg)
![Ethyl 4-[(heptan-2-yl)amino]benzoate](/img/structure/B590724.png)

![6-Ethoxy-N~2~-(propan-2-yl)-N~4~-[(trimethylsilyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B590728.png)





![5-Methoxy-1H-benzo[d]imidazol-1-ol](/img/structure/B590744.png)
